molecular formula C13H11Cl2N B7806574 2-(3,4-Dichlorophenyl)-4-methylaniline

2-(3,4-Dichlorophenyl)-4-methylaniline

Cat. No.: B7806574
M. Wt: 252.14 g/mol
InChI Key: FWJUOGBCHBFJMU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4-methylaniline: is an organic compound characterized by the presence of a dichlorophenyl group attached to an aniline structure with a methyl substitution. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-4-methylaniline typically involves the reaction of 3,4-dichloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amine is commonly achieved using hydrogen gas in the presence of a palladium catalyst or through chemical reduction using agents like iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent quality and yield of the product. The use of phosgene and dichlorobenzene in large-scale reactors is also documented for the preparation of related compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3,4-Dichlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics .

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)-4-methylaniline exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dichlorophenyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be effective .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c1-8-2-5-13(16)10(6-8)9-3-4-11(14)12(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUOGBCHBFJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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